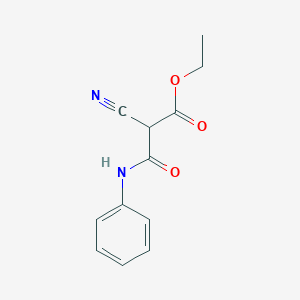

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate

Description

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate (CAS 479077-33-3, molecular formula: C₁₂H₁₂N₂O₃) is a β-keto ester derivative featuring a cyano group at the 2-position, a phenylamino substituent at the 3-oxo position, and an ethyl ester moiety. This compound is notable for its use as a precursor in synthesizing heterocyclic compounds, particularly in medicinal chemistry for anticancer applications . Its structural complexity, combining electron-withdrawing (cyano, keto) and electron-donating (phenylamino) groups, influences its reactivity and physicochemical properties.

Properties

IUPAC Name |

ethyl 3-anilino-2-cyano-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)11(15)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPBDXVFSIOXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577113 | |

| Record name | Ethyl 3-anilino-2-cyano-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2651-12-9 | |

| Record name | Ethyl 3-anilino-2-cyano-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate can be carried out through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate undergoes various types of chemical reactions, including:

Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.

Common Reagents and Conditions:

Condensation Reactions: Common reagents include aldehydes, ketones, and basic catalysts such as triethylamine.

Substitution Reactions: Reagents such as alkyl halides and nucleophiles are commonly used.

Major Products:

Condensation Reactions: Formation of heterocyclic compounds such as pyrroles and pyrazoles.

Substitution Reactions: Formation of substituted cyanoacetamides and related derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate serves as a precursor in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their potential anticancer properties, particularly in targeting specific enzymes and receptors involved in tumorigenesis . -

Antimicrobial Activity :

Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound may interact with bacterial cell membranes or metabolic pathways, leading to potential applications in treating infections. -

Anti-inflammatory Effects :

Some studies suggest that derivatives of this compound may modulate inflammatory pathways, offering therapeutic avenues for conditions like arthritis or other inflammatory diseases.

Synthetic Applications

-

Organic Synthesis :

The compound's unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. This makes it valuable in the development of complex organic molecules . -

Synthesis of Heterocycles :

This compound can be used as a building block for synthesizing heterocyclic compounds, which are important in medicinal chemistry due to their biological activities.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound derivatives on human cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation and induced apoptosis through specific signaling pathways, suggesting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Properties

Another research project focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings showed significant inhibition of growth in Gram-positive bacteria, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate involves its interaction with various molecular targets and pathways. The compound’s cyano and carbonyl groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of various biologically active compounds. These interactions can affect cellular processes and pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7, C₁₁H₁₁FO₃)

- Structural Differences: Replaces the 2-cyano and 3-phenylamino groups with a 2-fluoro substituent and a simple 3-phenyl group.

- Key Properties: The fluorine atom enhances electronegativity, increasing stability against hydrolysis compared to the cyano analog.

- Applications : Primarily used in organic synthesis as a fluorinated building block.

Ethyl 2-chloro-3-oxopropanoate (CAS 863870-88-6, C₅H₇ClO₃)

- Structural Differences: Substitutes the 2-cyano and 3-phenylamino groups with a 2-chloro substituent and lacks aromaticity at the 3-position.

- Key Properties: The chloro group increases reactivity in nucleophilic substitutions but reduces thermal stability compared to the cyano derivative. Its simpler structure makes it a versatile precursor for agrochemicals .

- Applications : Intermediate in synthesizing herbicides and fungicides.

Ethyl 2-oxo-3,3-diphenyl-propanoate (CAS 677326-79-3, C₁₇H₁₆O₃)

- Structural Differences: Replaces the 2-cyano and 3-phenylamino groups with a 2-oxo group and two phenyl substituents at the 3-position.

- Key Properties : The diphenyl groups introduce steric hindrance, reducing reactivity in condensation reactions. The absence of nitrogen limits its use in bioactive molecule synthesis .

- Applications : Used in materials science for polymer modification.

Ethyl 3-[(5-chloro-2-nitrophenyl)phenylamino]-3-oxopropanoate (CAS 22316-45-6, C₁₇H₁₅ClN₂O₅)

- Structural Differences: Retains the 3-phenylamino group but adds a nitro and chloro substituent on the phenyl ring, enhancing electron-withdrawing effects.

- Key Properties : The nitro group increases oxidative stability but may reduce solubility in polar solvents. The chloro substituent enhances lipophilicity, making it suitable for pesticidal applications .

Ethyl trans-3-oxo-3-(2-phenylcyclopropyl)propanoate (CAS 324570-24-3, C₁₄H₁₆O₃)

- Structural Differences: Replaces the phenylamino group with a trans-2-phenylcyclopropyl moiety.

- This compound is explored in synthetic biology for enzyme inhibition studies .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: this compound’s cyano and phenylamino groups enable diverse reactivity, such as cyclization to thiazoles or pyridines, which are pivotal in drug discovery . In contrast, simpler analogs like Ethyl 2-chloro-3-oxopropanoate lack this versatility .

- Biological Activity: The phenylamino group in the target compound contributes to interactions with biological targets, as seen in its derivatives’ anticancer activity (MIC values < 10 µM) . Fluorinated analogs, while stable, show reduced bioactivity due to the absence of hydrogen-bond donors .

- Physical Properties: Melting points and solubility vary significantly; for example, Ethyl 2-oxo-3,3-diphenyl-propanoate’s high molecular weight (244.3 g/mol) and steric bulk result in lower solubility compared to the target compound .

Biological Activity

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate, also known as 2-cyano-3-oxo-3-(phenylamino)propanoic acid ethyl ester, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and significant biological properties, including its potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 232.24 g/mol. Its structure includes a cyano group, a keto group, and a phenylamino substituent, which contribute to its reactivity and biological activity. The compound is characterized by the following structural features:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molar Mass | 232.24 g/mol |

| Functional Groups | Cyano, keto, phenylamino |

Synthesis

The synthesis of this compound typically involves several steps that allow for the incorporation of various functional groups. A common synthetic route includes:

- Formation of the cyano group : Utilizing malonic acid derivatives.

- Introduction of the phenylamino moiety : Achieved through an amination reaction.

- Establishment of the keto functionality : Via condensation reactions.

This multi-step synthesis enables the development of various derivatives with potentially enhanced biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Anticancer Activity

Several studies have demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity : this compound has shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Inhibition of Pathogens : this compound demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

Recent findings suggest that this compound can act as an inhibitor for certain enzymes involved in disease processes:

- Enzyme Targets : It has been identified as a potential inhibitor of enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways .

Case Studies

-

Anticancer Evaluation :

- In a study involving various derivatives of this compound, researchers found that specific modifications to the phenyl ring enhanced anticancer activity, suggesting structure-activity relationships (SARs) that could guide future drug design.

- Antimicrobial Screening :

Q & A

Basic Research: Synthetic Optimization

Q: What are the optimal conditions for synthesizing ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate, and how do reaction parameters influence yield and purity? A: Synthesis typically involves Buchwald-Hartwig amination or radical-mediated coupling. For example, cobalt-catalyzed radical reactions (e.g., using N-tosylhydrazone and PTA) achieve yields up to 78% under toluene reflux, with stoichiometric ratios (1:3 for hydrazone:NuH) critical for minimizing side products . Key parameters include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control (60–80°C prevents decomposition), and base selection (triethylamine improves amine coupling efficiency). Purity is optimized via silica gel chromatography (hexane:EtOAc gradients) .

Advanced Research: Reaction Mechanism Elucidation

Q: How can competing reaction pathways (e.g., cyclization vs. substitution) during the synthesis of ethyl 2-cyano-3-(phenylamino)propanoate derivatives be resolved? A: Mechanistic studies using deuterium labeling and DFT calculations reveal that steric hindrance at the β-carbon favors cyclization, while electron-withdrawing groups (e.g., cyano) promote substitution. For instance, visible-light photoredox catalysis stabilizes radical intermediates, suppressing undesired byproducts like oxazolidinones . Monitoring via in situ NMR or HPLC (e.g., chiral columns for enantiomeric analysis) resolves pathway bifurcation .

Basic Research: Structural Characterization

Q: What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A: 1H/13C NMR (e.g., δ 9.19 ppm for NH in CDCl3, δ 169.92 ppm for carbonyl) and HSQC correlate functional groups . X-ray crystallography (SHELX refinement) resolves stereochemistry, with hydrogen bonding between the cyano and amide groups stabilizing the crystal lattice . IR spectroscopy (C≡N stretch ~2200 cm⁻¹) confirms cyano incorporation .

Advanced Research: Biological Activity Contradictions

Q: How can conflicting reports about the enzyme inhibitory activity of ethyl 2-cyano-3-(phenylamino)propanoate derivatives be reconciled? A: Discrepancies arise from assay conditions (e.g., pH-dependent protonation of the cyano group) and stereochemical variations. Docking studies (e.g., AutoDock Vina) show R-configuration derivatives bind more effectively to c-Src kinase active sites than S-enantiomers . Validate via kinetic assays (Lineweaver-Burk plots) and isothermal titration calorimetry to quantify binding affinity .

Advanced Research: Stereochemical Control

Q: What strategies ensure enantioselective synthesis of ethyl 2-cyano-3-(phenylamino)propanoate analogs? A: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., iridium complexes) induce >90% ee. For example, Ir-catalyzed allylic amination with (R)-BINAP ligands achieves regio- and stereospecific β-amino ester formation . Monitor enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced Research: Computational Modeling

Q: How can DFT calculations predict the reactivity of this compound in nucleophilic environments? A: B3LYP/6-31G(d) simulations calculate frontier molecular orbitals (FMOs): the LUMO (-2.1 eV) localizes on the α,β-unsaturated carbonyl, making it susceptible to Michael addition. Solvent effects (PCM model) show acetonitrile lowers activation energy by 15 kcal/mol vs. toluene. Validate with Hammett plots correlating σ values with reaction rates .

Basic Research: Derivative Design

Q: What functional group modifications enhance the stability of ethyl 2-cyano-3-(phenylamino)propanoate under aqueous conditions? A: Replace the ethyl ester with tert-butyl ester (e.g., ethyl → tert-butyl 2-cyano-3-oxo-3-(phenylamino)propanoate) to reduce hydrolysis. Alternatively, introduce electron-donating substituents (e.g., methoxy) on the phenyl ring, stabilizing the amide via resonance . Characterize hydrolytic stability via accelerated aging studies (40°C/75% RH) and LC-MS degradation profiling .

Advanced Research: Stability Under Oxidative Conditions

Q: Why does ethyl 2-cyano-3-(phenylamino)propanoate exhibit unexpected decomposition in aerobic environments, and how can this be mitigated? A: The α,β-unsaturated system undergoes radical-mediated oxidation, forming epoxides or carbonyl derivatives. EPR spectroscopy detects persistent nitroxide radicals. Mitigation strategies include adding radical scavengers (e.g., BHT) or storing under inert gas. DFT identifies C3 as the most oxidation-prone site (bond dissociation energy: 65 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.